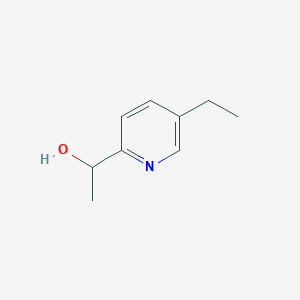

(5-Ethyl-2-pyridyl)ethanol

描述

Significance of the Pyridine (B92270) Core in Chemical Synthesis

The pyridine ring is a six-membered heterocyclic aromatic compound structurally related to benzene, with one carbon atom replaced by a nitrogen atom. openaccessjournals.comwikipedia.org This substitution has profound implications for the molecule's electronic structure and reactivity. The nitrogen atom introduces a dipole moment and makes the ring electron-deficient, which influences its behavior in chemical reactions. numberanalytics.com Unlike benzene, which readily undergoes electrophilic substitution, pyridine is less reactive towards electrophiles and more susceptible to nucleophilic attack, particularly at the 2 and 4 positions. wikipedia.org

Role of (5-Ethyl-2-pyridyl)ethanol as a Versatile Synthetic Scaffold

This compound serves as a crucial building block in the synthesis of more complex molecules. chemimpex.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine ring, allows for a variety of chemical transformations. The hydroxyl group can readily undergo reactions such as esterification, etherification, and conversion to a leaving group, enabling the extension of the side chain. For instance, it can be reacted with methanesulfonyl chloride to form (5-ethyl-2-pyridyl)ethyl methanesulfonate (B1217627), a useful intermediate.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Pioglitazone. sarex.comgoogle.com In the synthesis of Pioglitazone, this compound is reacted with 1-fluoro-4-nitrobenzene (B44160). google.com Beyond pharmaceuticals, it is also utilized in the development of agrochemicals like herbicides and pesticides. chemimpex.comlookchem.com Its application extends to the creation of novel chalcones, pyrimidines, and imidazolinones with potential pharmacological activities. researchgate.net Researchers have used 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, derived from this compound, as a lead molecule to synthesize new compounds for screening against various bacterial and fungal strains. researchgate.netresearchgate.net

Historical Context of Related Pyridine Derivatives in Organic Chemistry

The history of pyridine chemistry dates back to the 19th century when pyridine was first isolated from coal tar. openaccessjournals.comnumberanalytics.com This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis, were developed in the late 19th century and remain relevant today. beilstein-journals.org

Over the decades, the understanding of pyridine's reactivity and the development of new synthetic methodologies have expanded dramatically. numberanalytics.com The Chichibabin reaction, discovered in the early 20th century, provided a direct method for the amination of pyridine. newworldencyclopedia.org The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century further revolutionized the synthesis of substituted pyridines, allowing for the precise and efficient introduction of a wide variety of functional groups. These advancements have been instrumental in the synthesis of countless pyridine-containing molecules with significant biological and material properties, including many blockbuster drugs and essential agricultural products. beilstein-journals.org The continuous development of synthetic methods for pyridine derivatives underscores their enduring importance in organic chemistry. numberanalytics.com

Structure

2D Structure

3D Structure

属性

分子式 |

C9H13NO |

|---|---|

分子量 |

151.21 g/mol |

IUPAC 名称 |

1-(5-ethylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-7,11H,3H2,1-2H3 |

InChI 键 |

PIPCMPONTDMDST-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CN=C(C=C1)C(C)O |

产品来源 |

United States |

Synthetic Methodologies for 5 Ethyl 2 Pyridyl Ethanol and Its Precursors

Established Synthetic Pathways to (5-Ethyl-2-pyridyl)ethanol

The most common and industrially efficient method for producing this compound involves the condensation of a picoline derivative with an aldehyde. This approach is valued for its high yields and selectivity under controlled conditions.

The synthesis predominantly proceeds via a Mannich-type reaction mechanism. This reaction involves the aminoalkylation of an acidic proton located on the methyl group of 2-methylpyridine (B31789) (also known as α-picoline). The reaction is typically base-catalyzed, facilitating the deprotonation of the methyl group, which then acts as a nucleophile.

Triethylamine (B128534) is a commonly used base catalyst for this transformation. google.com It facilitates the reaction between 2-methylpyridine and an aldehyde, such as paraformaldehyde, in an aqueous medium. The mechanism involves the formation of an enamine or a related nucleophilic species from 2-methylpyridine, which then attacks the electrophilic carbonyl carbon of the aldehyde.

The primary starting materials for the most efficient industrial synthesis of this compound are 2-methylpyridine and paraformaldehyde, a solid polymer of formaldehyde (B43269). google.com In this process, 2-methylpyridine serves as the carbon-nucleophile precursor, while paraformaldehyde provides the electrophilic hydroxymethyl group that adds to the picoline base.

A patented industrial process outlines a high-yield synthesis where 2-methylpyridine is reacted with paraformaldehyde in the presence of a triethylamine catalyst. google.com The reaction is typically performed in an autoclave at elevated temperatures to achieve high conversion and selectivity. google.com For instance, reacting 10 moles of 2-methylpyridine with 1.3 moles of paraformaldehyde at 140°C for 2 hours can achieve a yield of 94% with 95% selectivity for the desired product. google.com

Advanced Synthetic Approaches and Process Optimization

The choice of solvent and reaction conditions significantly impacts the synthesis of this compound. While aqueous media are used, recent developments have focused on creating more efficient, solvent-free processes. researchgate.net Optimizing variables such as temperature and reactant molar ratios is crucial for maximizing yield. researchgate.net

In one patented method, the reaction is conducted at 140°C for 2 hours. google.com Post-reaction, unreacted aldehydes and the triethylamine catalyst are removed by distillation at 60°C under reduced pressure (25 kPa). This optimization allows for high recovery rates of unreacted 2-methylpyridine, which can be recycled. google.com Another process for a derivative, 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene, found that using acetone (B3395972) as the solvent for the reaction between 2-(5-ethyl-2-pyridyl)ethanol and 1-fluoro-4-nitrobenzene (B44160) in the presence of an alkali metal hydroxide (B78521) was surprisingly effective. google.com

The following table, based on data from a patented industrial process, illustrates how variations in reactant quantities can influence the outcome of the synthesis of pyridine (B92270) ethanol (B145695) derivatives.

| Starting Picoline | Picoline Amount (moles) | Aldehyde | Aldehyde Amount (moles) | Catalyst (Triethylamine) Amount (moles) | Reaction Temp. | Selectivity | Yield | Reference |

| 2-Methylpyridine | 10 | Paraformaldehyde | 1.3 | 0.3 | 140°C | 95% | 94% | google.com |

| 3-Methylpyridine | 10 | Paraformaldehyde | 1.3 | 0.5 | 140°C | 93% | 82% | google.com |

| 4-Methylpyridine | 8.3 | Butyraldehyde | 1.7 | 0.5 | 140°C | 95% | 82% | google.com |

| 2-Ethylpyridine | 10 | Paraformaldehyde | 2.0 | 0.8 | 140°C | - | - | google.com |

| 2-Methylpyridine | 10 | Acetaldehyde | 1.5 | 0.7 | 140°C | - | - | google.com |

This table presents data for the synthesis of various pyridine ethanol derivatives to illustrate the impact of different starting materials and conditions as described in the source patent.

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group. However, the standard industrial synthesis involving the condensation of 2-methylpyridine and formaldehyde is not stereoselective and results in a racemic mixture of the product. While stereoselective synthesis is a critical area in modern chemistry, particularly for producing chiral building blocks for pharmaceuticals, specific literature detailing the direct stereoselective synthesis of this compound is not prominent in the reviewed sources. Methodologies for the stereoselective synthesis of other structurally related heteroaromatic α-amino acids and tetrahydropyridines have been developed, often employing chiral auxiliaries or catalysts. lmaleidykla.ltacs.org For example, the Schöllkopf method is a known strategy for the asymmetric synthesis of α-amino acids, which are structurally related to the target molecule. lmaleidykla.lt However, the direct application of these methods to produce enantiomerically pure this compound is not explicitly documented.

Green Chemistry Principles in this compound Synthesis

Efforts to align the production of this compound with the principles of green chemistry are evident in recent process optimization studies. A key objective is the development of more efficient and environmentally benign synthetic routes. researchgate.net This includes improving the mass efficiency of the starting materials and reducing the amount of waste generated per kilogram of product. researchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Ethyl 2 Pyridyl Ethanol

Mechanistic Investigations of Functional Group Transformations

The reactivity of (5-Ethyl-2-pyridyl)ethanol is centered around its two primary reactive sites: the hydroxyl group and the pyridine (B92270) ring. Mechanistic understanding of how these sites behave under different reaction conditions is crucial for designing synthetic strategies.

Alkylation and Acylation Reactions at Reactive Sites

The hydroxyl group of this compound readily undergoes O-alkylation and O-acylation, typical reactions for primary alcohols. The pyridine ring, while generally less reactive towards electrophilic substitution than benzene, can be functionalized, particularly through nucleophilic substitution on the ring or C-H activation, often directed by the existing substituents.

Alkylation can be directed towards the pyridine ring under specific conditions. For instance, a Chichibabin-type direct alkylation of pyridyl alcohols can be achieved. This transformation involves an initial deprotonation of the hydroxyl group, which then facilitates the regioselective alkylation of the pyridine ring, for example at the C(6) position. acs.org

Acylation of the hydroxyl group is a more common transformation. Standard acylation procedures, such as reaction with acid chlorides or anhydrides in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP), can be employed to form the corresponding esters. nih.govthieme-connect.de Pyridine often serves as both the solvent and the catalyst in these reactions. nih.gov

The following table summarizes typical reagents and conditions for these transformations:

| Transformation | Reagent | Catalyst/Base | Typical Conditions | Reactive Site |

| O-Acylation | Acetic Anhydride (B1165640) | Pyridine | 0°C to room temperature | Hydroxyl group |

| C-Alkylation | n-Butyllithium | - | 23°C | Pyridine Ring (C6) |

Condensation Reactions for Scaffold Elaboration

Condensation reactions are pivotal in extending the molecular framework of this compound. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can be used to build more complex heterocyclic systems. A relevant example is the reaction of pyridine derivatives with aldehydes, such as formaldehyde (B43269), in the presence of a base to yield pyridine ethanol (B145695) derivatives. google.com Such reactions can be used to elaborate the scaffold for the synthesis of various analogs. The synthesis of complex structures like chromenopyridines can also be achieved through condensation reactions, highlighting the utility of this approach in building fused heterocyclic systems. nih.gov

Synthesis of Diversified Pyridine-Based Chemical Entities

The derivatization of this compound is a key step in the synthesis of various commercially important compounds. The following sections detail the synthesis of a sulfonate ester and an ethereal derivative.

Derivatization to Sulfonate Esters: (5-Ethyl-2-pyridyl)ethyl Methanesulfonate (B1217627)

A common and synthetically useful derivative of this compound is (5-Ethyl-2-pyridyl)ethyl methanesulfonate. This transformation converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The synthesis is typically achieved by reacting this compound with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride.

A representative experimental procedure is as follows: 80 g of this compound is dissolved in 800 ml of methylene chloride, to which 55 g of triethylamine is added. While stirring under cooling, 73.2 g of methanesulfonyl chloride is added dropwise. The mixture is then stirred for 3 hours at room temperature. After the reaction, water is added, and the organic layer is separated, washed, dried, and the solvent is removed to yield the product.

The formation of sulfonate esters is a kinetically controlled process. Studies have shown that the rates of sulfonate ester formation are critically dependent on the concentrations of the sulfonate anion and the protonated alcohol. acs.orgresearchgate.net The reaction generally requires conditions with high concentrations of both the sulfonic acid (or its derivative) and the alcohol, with minimal water present. acs.orgresearchgate.net The presence of water can lead to hydrolysis of the sulfonylating agent and the resulting ester.

Selectivity in esterification is a key consideration, especially in molecules with multiple reactive sites. In the case of this compound, the primary hydroxyl group is significantly more reactive towards esterification than the pyridine nitrogen under standard conditions. The choice of coupling agents and bases can also influence the selectivity between different types of hydroxyl groups (e.g., primary vs. secondary) in polyols. luxembourg-bio.comacs.org

Ethereal Linkage Formation: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene

The formation of an ether linkage is another important derivatization of this compound, notably in the synthesis of the intermediate 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene. This reaction is a key step in the synthesis of the antidiabetic drug pioglitazone. google.comgoogle.com The synthesis is an example of the Williamson ether synthesis, where the alkoxide of this compound acts as a nucleophile, displacing a halide from an activated aromatic ring. wikipedia.org

The reaction involves treating this compound with a strong base to form the corresponding alkoxide, which then reacts with 1-fluoro-4-nitrobenzene (B44160). Various reaction conditions have been reported in patent literature. One method describes the reaction in a solvent mixture of dimethyl formamide (B127407) and tetrahydrofuran (B95107) using sodium hydride as the base. google.comgoogle.com An alternative process utilizes an alkali metal hydroxide (B78521), such as potassium hydroxide, in acetone (B3395972) as the solvent. google.comgoogle.com

The table below summarizes different reported conditions for this synthesis:

| Base | Solvent | Substrate | Product |

| Sodium Hydride | Dimethyl formamide / Tetrahydrofuran | 1-Fluoro-4-nitrobenzene | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene |

| Alkali Metal Hydroxide (e.g., KOH) | Acetone | 1-Fluoro-4-nitrobenzene | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]nitrobenzene |

Construction of Complex Heterocyclic Systems Utilizing this compound Derivatives

Derivatives of this compound serve as valuable precursors for the synthesis of complex chalcone (B49325) architectures. The process begins with the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. This aldehyde undergoes a base-catalyzed Claisen-Schmidt condensation with various substituted acetophenones to yield a diverse library of chalcones. These compounds, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic intermediates for further heterocyclic construction.

The synthesis is typically performed in an alcoholic solvent like ethanol with an aqueous solution of potassium hydroxide or sodium hydroxide as the catalyst. vidgastech.com The reaction proceeds by mixing the aldehyde and the respective acetophenone, followed by the addition of the base, leading to the formation of the chalcone, often as a solid that can be isolated by filtration. vidgastech.com

| Reactant (Substituted Acetophenone) | Resulting Chalcone Product Name |

|---|---|

| Acetophenone | 1-Phenyl-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-one |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one |

| 2,4-Dichloroacetophenone | 1-(2,4-Dichlorophenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one |

| 4-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one |

The chalcones derived from this compound are versatile platforms for constructing more complex heterocyclic systems, most notably pyrimidine (B1678525) rings. vidgastech.com Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. vidgastech.com The synthesis of these rings from chalcones is a widely used and efficient method.

The reaction involves the cyclocondensation of the α,β-unsaturated ketone system of the chalcone with a compound providing a three-atom N-C-N fragment. Reagents such as guanidine (B92328), urea, or thiourea (B124793) are commonly employed for this purpose. vidgastech.com For instance, reacting the chalcones with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide in refluxing ethanol leads to the formation of 2-aminopyrimidine (B69317) derivatives. The reaction proceeds via nucleophilic attack of the guanidine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring. vidgastech.com

| Chalcone Precursor | Resulting Pyrimidine Product Name |

|---|---|

| 1-Phenyl-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-one | 4-Phenyl-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinamine |

| 1-(4-Methoxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one | 4-(4-Methoxyphenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinamine |

| 1-(2,4-Dichlorophenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one | 4-(2,4-Dichlorophenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinamine |

| 1-(4-Hydroxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one | 4-(4-Hydroxyphenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinamine |

Imidazolinone rings are another class of heterocyclic compounds that can be synthesized from precursors derived from this compound. A common pathway to 5-imidazolinones is the Erlenmeyer-Plöchl reaction, which utilizes an aldehyde as a starting material. The key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, can serve as the aldehyde component in this synthesis.

The general synthesis involves the condensation of the aldehyde with an N-acylglycine, such as hippuric acid (benzoylglycine), in the presence of acetic anhydride and sodium acetate (B1210297). This reaction forms an intermediate azlactone (an oxazol-5(4H)-one derivative). This oxazolone (B7731731) can then be treated with an amine or a hydrazine (B178648) derivative in a solvent like acetic acid to open the oxazolone ring and subsequently re-close it to form the desired 1,2,4-trisubstituted 5-imidazolinone derivative. This pathway highlights the utility of the aldehyde derivative of this compound in building diverse heterocyclic scaffolds.

Electronic and Steric Effects of the 5-Ethyl and 2-Ethanol Substituents on Ring Reactivity

The reactivity of the pyridine ring in this compound is modulated by the electronic and steric properties of its two substituents. These effects influence the electron density of the ring and the accessibility of its reactive sites.

The 5-ethyl group is an alkyl substituent that acts as a weak electron-donating group through a positive inductive effect (+I). This effect slightly increases the electron density of the aromatic ring, making it somewhat more susceptible to electrophilic attack (though this remains unfavorable for pyridines) and slightly deactivating it towards nucleophilic attack compared to an unsubstituted pyridine.

Sterically, the 2-ethanol substituent provides significant bulk around the C2 position and the adjacent nitrogen atom, potentially hindering the approach of reagents to these sites. Similarly, the 5-ethyl group introduces steric hindrance at the C5 position and can affect the accessibility of the neighboring C4 and C6 positions. These steric and electronic factors collectively determine the regioselectivity and rate of chemical transformations involving the pyridine nucleus of this compound.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity | Steric Effect |

|---|---|---|---|---|

| Ethyl | 5 | Electron-donating (+I) | Slightly activates for electrophilic attack; slightly deactivates for nucleophilic attack. | Hinders access to C4 and C6 positions. |

| Ethanol | 2 | Electron-withdrawing (-I) | Deactivates for electrophilic attack; activates for nucleophilic attack (esp. at C4, C6). | Hinders access to C2, N1, and C3 positions. |

Electron-Donating Influence of the Ethyl Group

The ethyl group (-CH₂CH₃) attached at the 5-position of the pyridine ring plays a crucial role in modulating the electronic properties of the aromatic system. As an alkyl group, it functions as an electron-donating group, primarily through an inductive effect (+I). This effect involves the pushing of electron density through the sigma (σ) bonds towards the more electronegative sp²-hybridized carbon atoms of the pyridine ring.

This increase in electron density has several important consequences for the molecule's reactivity:

Increased Basicity: The pyridine nitrogen atom possesses a lone pair of electrons that is not delocalized within the aromatic π-system, which is the source of its basic character. newworldencyclopedia.org The electron-donating nature of the ethyl group enhances the electron density throughout the ring, including at the nitrogen atom. This makes the lone pair more available for protonation or for coordination to Lewis acids, thereby increasing the basicity of the molecule compared to unsubstituted pyridine.

Influence on Ring Reactivity: Pyridine itself is generally unreactive toward electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. gcwgandhinagar.compearson.com While the activating, electron-donating ethyl group can partially counteract this deactivation, electrophilic substitutions on the pyridine ring still typically require harsh conditions. Conversely, the increased electron density can affect the ring's susceptibility to nucleophilic attack, a reaction pathway to which pyridines are generally more amenable, particularly at the 2- and 4-positions. newworldencyclopedia.orggcwgandhinagar.com

The influence of substituents on the reactivity of aromatic rings can be quantitatively estimated using Hammett constants (σ). Electron-donating groups are characterized by negative Hammett constant values. wikipedia.org The specific constant depends on the position of the substituent and the nature of the reaction.

Table 1: Electronic Effect of the Ethyl Group

| Functional Group | Position | Electronic Effect | Consequence |

|---|

Impact of the Hydroxyethyl Group on Polarity and Hydrogen Bonding

This enhanced polarity and the presence of specific functional sites allow the molecule to engage in hydrogen bonding, a strong type of intermolecular force. libretexts.orgwikipedia.org A hydrogen bond is an attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. khanacademy.org

This compound has multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The hydrogen atom of the hydroxyl group (-OH) can act as a hydrogen bond donor.

Hydrogen Bond Acceptors: The lone pair of electrons on the hydroxyl oxygen and the lone pair on the pyridine ring's nitrogen atom can both act as hydrogen bond acceptors. lookchem.com

This dual capability allows for the formation of a network of intermolecular hydrogen bonds between molecules of this compound itself, or with other polar, protic solvents like water or ethanol. This strong intermolecular attraction is expected to result in a higher boiling point compared to analogues lacking the hydroxyl group. The ability to hydrogen bond with water also influences its solubility.

The potential for both donating and accepting hydrogen bonds makes this compound a useful building block in the synthesis of more complex molecules, as these interactions can influence reaction pathways and the stability of intermediates. umich.edu The hydroxyl group itself is a key site for derivatization, for instance, through esterification or conversion to a leaving group for nucleophilic substitution reactions.

Table 2: Hydrogen Bonding Capabilities of this compound

| Site | Functional Group | Role in Hydrogen Bonding |

|---|---|---|

| Hydroxyl Hydrogen | -OH | Donor |

| Hydroxyl Oxygen | -O H | Acceptor |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, which is crucial for elucidating the structure of (5-Ethyl-2-pyridyl)ethanol derivatives.

In the ¹H NMR analysis of derivatives of this compound, such as chalcone (B49325) analogs, specific proton signals confirm the integrity of the core structure and the addition of new moieties. researchgate.net The ethyl group on the pyridine (B92270) ring typically presents as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, a result of spin-spin coupling with adjacent protons. researchgate.net The protons of the ethoxy bridge and the pyridine ring appear at distinct chemical shifts, allowing for precise structural assignment. researchgate.net

For example, in a series of 1-(substituted phenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-one derivatives, the signals corresponding to the (5-Ethyl-2-pyridyl)ethoxy moiety are consistently observed. researchgate.net The data reveals a triplet around 1.17 ppm for the ethyl group's methyl protons and a quartet near 2.54 ppm for its methylene protons. researchgate.net The two methylene groups of the ethanol (B145695) bridge typically appear as distinct triplets, one around 3.16 ppm and the other, adjacent to the oxygen, further downfield at approximately 4.32 ppm. researchgate.net The aromatic protons on the pyridine ring are observed in the range of 7.36-8.28 ppm. researchgate.net

¹H NMR Spectral Data for a Representative Derivative of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.17 | Triplet (t) |

| Ethyl -CH₂- | 2.54 | Quartet (q) |

| Pyridine-CH₂- | 3.16 | Triplet (t) |

| -CH₂-O- | 4.32 | Triplet (t) |

| Pyridine-H | 7.36 - 8.28 | Multiplet (m) |

Data derived from a chalcone derivative of this compound. researchgate.net

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, confirming the molecular framework.

In the analysis of the same chalcone derivatives, the carbon signals for the ethyl group appear in the aliphatic region of the spectrum, with the methyl carbon (-CH₃) at approximately 15.5 ppm and the methylene carbon (-CH₂-) at around 25.1 ppm. researchgate.net The carbons of the ethanol bridge are found at approximately 38.0 ppm and 67.5 ppm (for the carbon bonded to oxygen). researchgate.net The carbons of the pyridine ring are observed in the aromatic region, typically between 122.4 and 160.5 ppm. researchgate.net

¹³C NMR Spectral Data for a Representative Derivative of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -C H₃ | 15.5 |

| Ethyl -C H₂- | 25.1 |

| Pyridine-C H₂- | 38.0 |

| -C H₂-O- | 67.5 |

| Pyridine Carbons | 122.4 - 160.5 |

Data derived from a chalcone derivative of this compound. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound and its derivatives provides direct evidence for key functional groups. A prominent feature is the broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The presence of the pyridine ring is confirmed by C=N and C=C stretching vibrations, which typically appear in the 1615-1465 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the ethyl and ethanol moieties is observed around 2960-2850 cm⁻¹.

In the IR spectrum of a derivative where the hydroxyl group has reacted, the characteristic broad O-H band would be absent, providing clear evidence of the chemical transformation. researchgate.net For instance, in a chalcone derivative, a peak observed at 3062 cm⁻¹ corresponds to aromatic C-H stretching. researchgate.net

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3200 | Alcohol |

| Aromatic C-H Stretch | ~3060 | Pyridine Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Ethyl, Ethanol Groups |

Chromatographic Techniques for Compound Purity Assessment and Reaction Monitoring

Chromatography is a powerful tool for separating components of a mixture, making it ideal for assessing the purity of a compound and monitoring the progress of a chemical reaction.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for determining the purity of volatile and thermally stable organic compounds like this compound. cdc.govosha.gov In this technique, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities based on differences in their boiling points and interactions with the column's stationary phase.

As the separated components exit the column, they are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of organic material present. researchgate.net The resulting chromatogram shows a series of peaks, with the area of each peak corresponding to the relative amount of that component. The purity of this compound can be calculated by dividing the area of the main peak by the total area of all peaks. Commercial suppliers often use this method to certify the purity of their products, frequently reporting purities greater than 98.0%. tcichemicals.comlookchem.com This method is also highly effective for monitoring the progress of reactions involving this compound by tracking the disappearance of the starting material and the appearance of the product over time.

Thin Layer Chromatography (TLC) for Reaction Progression

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of chemical reactions involving this compound. This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the formation of the desired product. The separation on a TLC plate is based on the differential partitioning of the analytes between a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase.

In a typical synthetic procedure where this compound is a reactant, TLC is used to track its consumption. A small aliquot of the reaction mixture is spotted on the baseline of a TLC plate alongside the starting material and sometimes a co-spot (a spot containing both the reaction mixture and the starting material). The plate is then developed in a chamber containing a suitable solvent system, or eluent. wvu.edu The choice of eluent is critical and is determined by the polarity of the compounds to be separated; common solvent systems include mixtures of a relatively polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane. mit.edu

As the solvent front moves up the plate via capillary action, compounds travel at different rates depending on their polarity and affinity for the stationary phase. Generally, more polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus travel a shorter distance, resulting in a lower Retention Factor (Rf). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the spots of the reaction mixture to the reference spots, a chemist can determine if the starting material has been consumed and if a new spot corresponding to the product has appeared. Visualization of the spots is achieved using methods such as UV light for UV-active compounds or chemical stains.

Below is a representative data table illustrating how TLC might be used to monitor a reaction where this compound is converted to a less polar product.

| Compound | Rf Value (30% Ethyl Acetate in Hexane) | Observations |

| This compound (Starting Material) | 0.25 | Spot diminishes in intensity as the reaction progresses. |

| Reaction Intermediate | 0.40 | Appears early in the reaction and is then consumed. |

| Final Product | 0.60 | Spot increases in intensity over time, indicating product formation. |

This table is illustrative. Actual Rf values depend on specific experimental conditions such as the exact solvent system, stationary phase, and temperature.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound like this compound. This destructive method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula (C₉H₁₃NO) to confirm its elemental composition and purity. researchgate.net

For this compound, the molecular formula is C₉H₁₃NO, and its molecular weight is 151.21 g/mol . nih.govchemimpex.com The theoretical elemental composition is calculated based on the atomic weights of its constituent atoms. The experimental results, obtained from a combustion analysis, should closely match these theoretical values to validate the compound's stoichiometry. Any significant deviation may indicate the presence of impurities or an incorrect structural assignment. Research involving derivatives of this compound routinely uses elemental analysis to confirm the structures of newly synthesized compounds. researchgate.net

The table below presents the calculated and hypothetical found values for the elemental analysis of this compound.

| Element | Molecular Formula | Theoretical (%) | Found (%) |

| Carbon (C) | C₉H₁₃NO | 71.49 | 71.45 |

| Hydrogen (H) | C₉H₁₃NO | 8.67 | 8.71 |

| Nitrogen (N) | C₉H₁₃NO | 9.26 | 9.22 |

| Oxygen (O) | C₉H₁₃NO | 10.58 | 10.62 |

Note: The "Found (%)" values are representative and would be determined experimentally.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, which can exist as a solid, this technique can definitively confirm its molecular structure and offer insights into its packing and hydrogen bonding network. chemicalbook.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. Studies on similar pyridyl ethanol derivatives have utilized X-ray crystallography to elucidate their structures, revealing details such as intermolecular hydrogen bonds between the hydroxyl group's oxygen atom and the pyridine's nitrogen atom of an adjacent molecule. benthamopen.com

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) database, providing definitive structural parameters. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 5.3664 (15) |

| b (Å) | 8.343 (2) |

| c (Å) | 25.056 (6) |

| α (°) | 90 |

| β (°) | 93.837 (15) |

| γ (°) | 90 |

| Volume (ų) | 1118.5 (5) |

| Z (Molecules per unit cell) | 4 |

Data corresponds to a related structure, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, as a representative example of crystallographic data for a pyridyl ethanol derivative. benthamopen.com

Computational and Theoretical Investigations of 5 Ethyl 2 Pyridyl Ethanol and Its Derivatives

Molecular Modeling Approaches for Conformational Analysis and Molecular Interactions

Molecular modeling is essential for exploring the three-dimensional structures of (5-Ethyl-2-pyridyl)ethanol and its derivatives, as well as their interactions with biological targets. Conformational analysis, a key component of this approach, identifies the stable arrangements of atoms in a molecule, which are crucial for its biological activity.

Molecular Interactions: Understanding how this compound derivatives interact with biological macromolecules is a primary focus of computational studies, particularly through molecular docking. jetir.orgnih.gov This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein. For instance, derivatives of this compound are precursors to the antidiabetic agent Pioglitazone, which acts as a PPARγ agonist. jetir.orgsarex.com Computational docking studies are used to design new derivatives and evaluate their potential to bind to and activate this receptor. jetir.org These models help elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

| Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Conformational Analysis | Identifies stable low-energy conformers and predicts molecular geometry. mdpi.com |

| Molecular Docking | Ligand-Protein Binding Simulation | Predicts binding affinity and orientation of derivatives in protein active sites. jetir.org |

| Hirshfeld Surface Analysis | Analysis of Intermolecular Contacts | Quantifies the contribution of different types of intermolecular interactions in crystal packing. iucr.org |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, researchers can understand how transformations occur at the molecular level, identify key intermediates, and calculate the energy barriers associated with these processes.

The synthesis of derivatives from this compound involves several key reactions, such as tosylation and condensation. jetir.orgresearchgate.net For example, a common synthetic step is the reaction of this compound with tosyl chloride or methanesulfonyl chloride. jetir.org Computational studies can model this reaction to determine the most likely pathway.

These studies involve:

Mapping the Potential Energy Surface: Calculations can map the energy landscape of the reaction, identifying reactants, products, intermediates, and transition states.

Transition State Theory: By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy for the reaction can be calculated. This helps predict reaction rates and understand factors that influence them.

Intermediate Analysis: The stability and structure of any intermediates formed during the reaction can be investigated. For example, in the dehydration of ethanol (B145695), computational studies using DFT have shown that diethyl ether can be a key intermediate, proceeding through an ethoxide intermediate in the rate-determining step. mdpi.com

| Reaction Type | Example from Literature | Potential Computational Investigation |

|---|---|---|

| Tosylation/Mesylation | Reaction of this compound with tosyl chloride. jetir.org | Modeling the transition state of the sulfonate ester formation. |

| Condensation | Condensation with substituted phenylhydrazines to form hydrazones. jetir.org | Analysis of the reaction mechanism and the role of acid catalysis. |

| Ether Synthesis (Williamson) | Coupling of the tosylated intermediate with a phenol. jetir.org | Calculating the energy barrier for the nucleophilic substitution step. |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods, particularly DFT, are used to calculate various electronic properties and reactivity descriptors that predict how this compound and its derivatives will behave in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com For a series of related derivatives, analyzing how substituents alter the FMO energies and distributions can provide insights into their relative reactivities. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites for intermolecular interactions. For this compound, the MEP would show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group, indicating these are sites for hydrogen bonding and electrophilic attack.

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and reactions. mdpi.com |

Applications in Chemical Synthesis and Materials Science

Role as a Chemical Building Block in Non-Pharmaceutical Organic Synthesis

(5-Ethyl-2-pyridyl)ethanol serves as a fundamental building block in organic synthesis. lookchem.comchemicalbook.com Its bifunctional nature, containing both a nucleophilic hydroxyl group and a pyridine (B92270) ring that can be functionalized, allows for the construction of a wide array of more complex molecules. The compound is utilized as a precursor in the synthesis of various organic compounds, including pyrrolidone derivatives.

A notable example of its application is in the synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate (B1217627). In this reaction, this compound is treated with methanesulfonyl chloride in the presence of triethylamine (B128534). The hydroxyl group of the ethanol (B145695) moiety is converted into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution reactions. This transformation highlights its role as an intermediate for creating new carbon-heteroatom bonds.

Table 1: Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate

| Role | Compound Name | Quantity |

|---|---|---|

| Reactant | This compound | 80 g |

| Reagent | Triethylamine | 55 g |

| Reagent | Methanesulfonyl chloride | 73.2 g |

| Solvent | Methylene (B1212753) chloride | 800 ml |

| Product | (5-ethyl-2-pyridyl)ethyl methanesulfonate | 121 g (100% yield) |

This table details the reactants and outcomes for the synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate, based on a documented procedure.

Furthermore, derivatives of this compound are employed in the synthesis of novel chalcones and pyrimidines, which are classes of compounds with significant interest in chemical research. umich.eduresearchgate.net

Contributions to Agrochemical Research and Formulation Science

In the field of agrochemicals, this compound plays a role in the research and formulation of new products. chemimpex.com It is used as an intermediate in the development of more effective pesticides and herbicides. chemimpex.com The unique chemical properties derived from its pyridine structure can contribute to the stability and efficacy of agrochemical formulations, potentially leading to improved agricultural productivity. chemimpex.com

Utility in Crystallography for Ester Formation and Structural Probes

The structure of this compound has been characterized using crystallographic techniques. nih.gov The presence of the hydroxyl group makes the molecule suitable for esterification reactions, and the resulting esters can be studied for their solid-state conformation and intermolecular interactions. The pyridine ring and the flexible ethyl-ethanol side chain influence the crystal packing, which can be analyzed to understand non-covalent interactions such as hydrogen bonding and pi-stacking. This makes it a useful molecule for fundamental studies in crystal engineering.

Table 2: Crystallographic Data for this compound

| Database | Identifier |

|---|---|

| Cambridge Structural Database (CSD) | CCDC Number: 264097 |

| Crystallography Open Database (COD) | COD ID: 2205124 |

This table provides reference identifiers for the crystal structure data of this compound. nih.gov

Potential Applications in Advanced Materials Science

While specific applications in advanced materials are still emerging, the molecular structure of this compound suggests potential utility in this field. The pyridine moiety can act as a ligand for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The hydroxyl group offers a reactive site for polymerization or for grafting the molecule onto surfaces to modify their properties, which could be relevant in the development of functional materials.

Evaluation as a Solvent in Specific Organic Reaction Systems

Beyond its role as a reactant, this compound has been evaluated for its utility as a solvent. It can function as an effective solvent in certain chemical reactions, particularly for improving the solubility of hydrophobic substances. chemimpex.com Its ability to dissolve a range of organic compounds is a crucial aspect of its utility in synthetic chemistry. chemimpex.com

Future Research Directions and Emerging Opportunities in 5 Ethyl 2 Pyridyl Ethanol Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of (5-Ethyl-2-pyridyl)ethanol and related pyridine (B92270) ethanols often involves the reaction of picoline derivatives with aldehydes like formaldehyde (B43269) or acetaldehyde. google.com While effective, there is a growing need for more efficient, sustainable, and catalytic approaches.

Future research will likely focus on the development of novel catalytic systems that can improve yield, selectivity, and environmental footprint. One promising area is the use of heterogeneous catalysts, such as zeolites. Zeolites have been investigated for the synthesis of pyridines from simple starting materials like ethanol (B145695) and ammonia, suggesting their potential for the targeted synthesis of substituted pyridine ethanols. rsc.org Exploring different zeolite frameworks and reaction conditions could lead to direct, one-pot syntheses of this compound from more readily available precursors.

Another avenue involves the application of modern catalytic methods, such as transition-metal-catalyzed cross-coupling and C-H activation reactions. mdpi.com These strategies could offer new retrosynthetic disconnections for the pyridine core, allowing for the construction of the this compound scaffold with greater modularity and efficiency. The development of biocatalytic routes, using engineered enzymes, also represents a frontier for the green synthesis of this compound, potentially offering high enantioselectivity for chiral analogs.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| Zeolite Catalysis | High selectivity, catalyst reusability, continuous flow processes. | Catalyst design, optimization of reaction parameters (temperature, pressure). |

| Transition-Metal Catalysis | High functional group tolerance, modularity, novel bond formations. | Development of novel ligands, exploring C-H activation strategies. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering, process optimization. |

Design and Synthesis of New Derivatives with Tunable Chemical Properties

This compound serves as an excellent starting material for the synthesis of a wide array of new derivatives with potentially tunable properties. The hydroxyl group and the pyridine ring offer two distinct points for chemical modification. Research has already demonstrated its utility in creating more complex heterocyclic systems.

For instance, this compound is a precursor to 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a key intermediate which is then used to synthesize a variety of chalcones, pyrimidines, and carboxamides. researchgate.netumich.edu These derivatives are built upon the core structure, introducing new functionalities and extending the molecular framework. The synthesis of these analogs often involves condensation reactions, such as the Claisen-Schmidt condensation for chalcones, followed by cyclization reactions to form pyrimidine (B1678525) rings. researchgate.net

Future opportunities lie in the systematic exploration of derivatization reactions to create libraries of novel compounds. By varying the substituents on the aromatic rings of the chalcone (B49325) precursors or by employing different cyclizing agents, a vast chemical space can be explored. researchgate.netresearchgate.net The goal is to tune the electronic, steric, and lipophilic properties of the resulting molecules. This could lead to derivatives with tailored characteristics for specific applications, moving beyond the traditional biological focus.

Table 2: Examples of Derivatives Synthesized from this compound Precursors

| Derivative Class | Synthetic Precursor | Key Reaction Type | Reference |

| Chalcones | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | Claisen-Schmidt Condensation | researchgate.net |

| Pyrimidinamines | Chalcone derivatives | Cyclocondensation with guanidine (B92328) | umich.edu |

| Carboxamides | Pyrimidinamine derivatives | Acylation | umich.edu |

| Thiazolidinones | Schiff base derivatives | Cyclization with thioglycolic acid | researchgate.net |

| Imidazolinones | Pyrimidine derivatives | Reaction with oxazolone (B7731731) derivatives | researchgate.net |

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. While standard spectroscopic techniques like NMR and IR are routinely used for structural characterization of its derivatives, there is a significant opportunity for more advanced mechanistic investigations. researchgate.netresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to explore reaction pathways, transition states, and the electronic properties of intermediates. nih.govnih.govrsc.org Such studies could elucidate the precise mechanism of classical reactions, like the formation of chalcones or the cyclization to pyrimidines, providing insights that could lead to improved reaction conditions or catalyst design. For example, DFT could model the role of the base catalyst in the condensation step or map the energy landscape of a multi-step cyclization. nih.gov

Furthermore, experimental kinetic studies, potentially combined with in-situ spectroscopic monitoring, could validate computational models. A study on the reaction kinetics of OH radicals with ethyl-substituted pyridines has already demonstrated the synergy between experimental techniques and transition state theory calculations to understand substituent effects. researchgate.net Applying similar combined experimental and computational approaches to the synthetic reactions of this compound would provide valuable mechanistic insights into its reactivity.

Development of Non-Biological Applications in Catalysis and Materials Chemistry

Beyond its role as a pharmaceutical intermediate, the structural features of this compound—a nucleophilic nitrogen atom and a hydroxyl group—make it a promising candidate for applications in catalysis and materials science.

Catalysis: The pyridine nitrogen and the ethanol oxygen can act as a bidentate ligand, capable of coordinating with a wide range of metal ions. This opens the door to designing novel metal complexes with catalytic activity. Research on a related compound, 5-amino-2-ethylpyridine-2-carboximidate, has shown that its metal complexes can effectively catalyze the Henry reaction. ias.ac.in This suggests that metal complexes of this compound could also function as catalysts for various organic transformations, such as oxidations, reductions, or carbon-carbon bond-forming reactions. Future work could involve synthesizing a range of these complexes and screening their catalytic performance.

Materials Chemistry: The pyridyl-alcohol motif is a valuable building block for advanced materials.

Metal-Organic Frameworks (MOFs): Pyridyl-alcohols, in combination with poly-carboxylic acids, are being explored for the synthesis of new MOFs. rsc.org These materials have highly ordered porous structures with potential applications in gas storage, separation, and catalysis. This compound could serve as a functional ligand to create novel MOFs with tailored pore sizes and chemical environments.

Functional Polymers: Pyridine-containing polymers are of interest for various applications due to the unique properties conferred by the pyridine unit. For example, a cross-linkable, alcohol-soluble pyridine-incorporated polyfluorene derivative has been developed as a cathode interface layer in organic solar cells, demonstrating improved thermal stability. acs.org Similarly, other pyridine derivatives have been used as initiators for polymerization reactions. researchgate.net this compound could be incorporated into polymer backbones or used as a functional side chain to create materials with specific optical, electronic, or thermal properties. pipzine-chem.com

The exploration of these non-biological applications represents a significant growth area, leveraging the fundamental chemical properties of this compound to create new functional molecules and materials.

常见问题

Q. What are the key synthetic routes for (5-Ethyl-2-pyridyl)ethanol in pharmaceutical research?

this compound is synthesized via condensation reactions. For example, it reacts with 4-fluoronitrobenzene using sodium hydride (NaH) in dimethylformamide (DMF), followed by hydrogenation with Pd/C in methanol to yield intermediates for antidiabetic drugs like pioglitazone hydrochloride . Tosylation or mesylation of the alcohol group can also enhance reactivity for subsequent aryl ether formation .

Q. What analytical techniques are employed to characterize this compound and its derivatives?

High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and spectrophotometry are standard methods. For instance, reversed-phase HPLC and voltammetry are used to determine purity and structural integrity in pharmaceutical matrices . Melting point analysis (188–192°C) and solubility profiling in solvents like methanol and DMSO further validate physicochemical properties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust respirators) is recommended during powder handling. Emergency showers and eye baths must be accessible .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound intermediates in multi-step synthesis?

Employ response surface methodology (RSM) to model reaction parameters (e.g., solvent ratio, temperature). For example, ultrasonic-assisted extraction with ethanol as a solvent can enhance efficiency . Purification steps, such as fractional distillation or recrystallization from methanol, improve intermediate purity .

Q. What strategies address contradictions in spectroscopic data when identifying this compound derivatives?

Cross-validate nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data with computational simulations (e.g., density functional theory). Anomalies in spectral peaks may arise from solvent impurities or tautomeric equilibria; replicate experiments under controlled conditions (e.g., anhydrous solvents) to resolve discrepancies .

Q. How do researchers evaluate the biological activity of metabolites derived from this compound?

Metabolites like M-III, M-IV, and M-V are synthesized via hydrogenation or hydrolysis of pioglitazone intermediates . In vitro assays (e.g., antimicrobial susceptibility testing, cytotoxicity screens) using cell lines (e.g., HepG2 for hepatic activity) quantify bioactivity. Data interpretation should account for metabolic stability and enzyme inhibition profiles .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

Molecular docking studies and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model interactions with biological targets or catalysts. Software like Gaussian or Schrödinger Suite can simulate reaction pathways, such as the nucleophilic substitution of the ethanol group in aryl ether formation .

Notes

- Methodological Rigor : Replicate experiments ≥3 times to ensure reproducibility, especially for multi-step syntheses .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate experimental noise from significant trends in biological assays .

- Ethical Compliance : Adhere to institutional guidelines for metabolite disposal due to potential environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。